4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine trihydrochloride
Overview
Description
4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine trihydrochloride is a chemical compound that belongs to the class of piperazines Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms opposite each other
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine trihydrochloride typically involves multiple steps, starting with the reaction of piperazine with appropriate reagents to introduce the phenyl and methyl groups. One common method is the reaction of piperazine with 4-methylbenzyl chloride and 4-piperidinyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated under reflux to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound. Safety measures and environmental regulations are strictly followed to ensure the safe production of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine trihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine trihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may be used in biological studies to investigate its interaction with various biological targets.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine trihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The phenyl and piperidinyl groups may play a role in binding to receptors or enzymes, leading to biological effects. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Methyl-2-phenylpiperazine: This compound lacks the piperidinyl group and may have different biological activities.
2-Phenylpiperazine: This compound has a similar structure but without the methyl group and piperidinyl group.
4-Methylpiperidine: This compound is structurally simpler and may have different chemical properties.
Uniqueness: 4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine trihydrochloride is unique due to the presence of both the phenyl and piperidinyl groups, which can influence its chemical reactivity and biological activity. This combination of groups may provide distinct advantages in its applications compared to similar compounds.
Properties
IUPAC Name |
4-methyl-2-phenyl-1-piperidin-4-ylpiperazine;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3.3ClH/c1-18-11-12-19(15-7-9-17-10-8-15)16(13-18)14-5-3-2-4-6-14;;;/h2-6,15-17H,7-13H2,1H3;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTUFZUBWHDINJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)C3CCNCC3.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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